REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][cH:11][cH:12][c:13]2[cH:14][cH:15][c:16]([O:19][CH3:20])[n:17][c:18]12.[Cl:29][CH2:30][Cl:31].[O:21]=[C:22]1[N:23]([Br:28])[C:24](=[O:25])[CH2:26][CH2:27]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][cH:11][c:12]([Br:28])[c:13]2[cH:14][cH:15][c:16]([O:19][CH3:20])[n:17][c:18]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2cccc(OCc3ccccc3)c2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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COc1ccc2c(Br)ccc(OCc3ccccc3)c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |